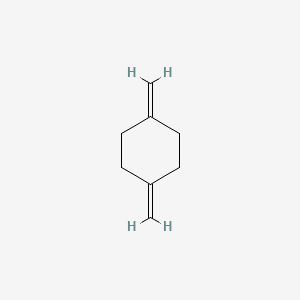

1,4-DIMETHYLENE CYCLOHEXANE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-DIMETHYLENE CYCLOHEXANE, also known as 1,4-dimethylenecyclohexane, is an organic compound with the molecular formula C8H12. It is characterized by a cyclohexane ring with two methylene groups attached at the 1 and 4 positions.

準備方法

Synthetic Routes and Reaction Conditions: 1,4-DIMETHYLENE CYCLOHEXANE can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dihalocyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for cyclohexane, 1,4-bis(methylene)- are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

化学反応の分析

Thermal Isomerization between Cis and Trans Isomers

The interconversion of cis-1,4-dimethylcyclohexane (CAS 624-29-3) and its trans-isomer (CAS 589-90-2) has been studied under gas-phase conditions. This reaction involves chair-chair flipping to overcome steric strain in the cis isomer, where axial methyl groups adopt equatorial positions via cyclohexane ring inversion.

cis-1,4-dimethylcyclohexane⇌trans-1,4-dimethylcyclohexane

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| Δ<sub>r</sub>H° | 7.5 ± 0.4 | kJ/mol | Eqk | |

| Temperature | 593 | K | – |

The enthalpy change (Δ<sub>r</sub>H°) indicates the trans isomer is thermodynamically favored due to reduced 1,3-diaxial strain. This equilibrium is critical in understanding the compound’s stability in high-temperature environments.

Conformational Equilibrium and Isotope Effects

In cis-1,4-dimethylcyclohexane, the methyl groups occupy axial positions in the chair conformation, leading to significant steric repulsion. Studies using <sup>13</sup>C NMR spectroscopy at 172 K revealed no detectable isotope effect on the degenerate equilibrium between axial-equatorial conformers ( ).

-

Spin-Lattice Relaxation Times : Axial methyl carbons exhibit shorter T<sub>1</sub> values (0.70 s) compared to equatorial carbons (1.01 s), reflecting differences in molecular mobility.

-

Chemical Shift Sensitivity : Ring carbons deshield linearly with temperature (e.g., C-4 shifts by 3.18 × 10<sup>−3</sup> ppm/K), providing insights into temperature-dependent conformational populations.

These results confirm that steric effects dominate over electronic or isotopic influences in determining conformational preferences.

Synthetic and Industrial Relevance

科学的研究の応用

Synthesis and Properties

1,4-Dimethylene cyclohexane can be synthesized through several methods, including the hydrogenation of dimethyl terephthalate. It is characterized by its unique cycloaliphatic structure that imparts advantageous properties to polymers, such as improved thermal stability and mechanical strength. The compound is commercially available as a mixture of cis and trans isomers (typically 70/30) which affects its physical properties.

Key Properties:

- Thermal Stability: CHDM-based polymers exhibit high glass transition temperatures (Tg) and melting temperatures (Tm), making them suitable for high-performance applications.

- Mechanical Strength: The flexibility of the cyclohexane ring enhances chain mobility, contributing to better impact resistance and ductility compared to traditional polyesters like PET .

Applications in Polymer Chemistry

-

Biobased Polyesters :

- Poly(1,4-Cyclohexanedimethylene-co-Isosorbide Terephthalate) : This copolyester combines CHDM with isosorbide to create materials with tunable thermal and mechanical properties. The incorporation of isosorbide enhances biodegradability while maintaining strength and flexibility .

- Poly(ethylene-glycol 1,4-Cyclohexane Dimethylene-Isosorbide-Terephthalate) : Used in biomedical applications such as drug delivery systems and tissue engineering scaffolds due to its biocompatibility and high surface area for cell adhesion .

- Fiber Production :

- Coatings and Adhesives :

Biomedical Applications

Recent studies highlight the potential of CHDM-based materials in biomedical fields:

- Electrospun Nanofiber Mats : Poly(ethylene-glycol 1,4-cyclohexanedimethylene-isosorbide-terephtalate) (PEICT) nanofibers have been developed for cell culture applications. They demonstrate excellent biocompatibility with fibroblast cells, indicating their potential use in wound healing and tissue engineering .

- Drug Delivery Systems : The unique properties of CHDM-based polymers allow for controlled release mechanisms in drug delivery applications, improving therapeutic outcomes.

Case Studies

作用機序

The mechanism of action of cyclohexane, 1,4-bis(methylene)- involves its ability to undergo various chemical transformations. The compound can participate in electron transfer reactions, forming radical cations that can further react with nucleophiles or undergo rearrangement. These reactions are facilitated by the presence of double bonds and the stability of the cyclohexane ring .

Molecular Targets and Pathways:

Electron Transfer: The compound can donate or accept electrons, forming reactive intermediates.

Nucleophilic Attack: The methylene groups can be targeted by nucleophiles, leading to substitution reactions.

Radical Formation: The formation of radical cations can lead to complex reaction pathways involving radical intermediates.

類似化合物との比較

1,4-DIMETHYLENE CYCLOHEXANE can be compared with other similar compounds such as:

Cyclohexane: A saturated hydrocarbon with no double bonds, used as a solvent and in the production of nylon.

1,4-Cyclohexadiene: Contains two double bonds in a conjugated system, used in organic synthesis and as a hydrogen donor.

1,4-Dimethylcyclohexane: A derivative with methyl groups instead of methylene groups, used in the production of polymers and as a chemical intermediate.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

特性

CAS番号 |

4982-20-1 |

|---|---|

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC名 |

1,4-dimethylidenecyclohexane |

InChI |

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h1-6H2 |

InChIキー |

JPBHXVRMWGWSMX-UHFFFAOYSA-N |

SMILES |

C=C1CCC(=C)CC1 |

正規SMILES |

C=C1CCC(=C)CC1 |

Key on ui other cas no. |

4982-20-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。